

what are the properties of vanadic acid

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Compound of Interest

Compound Name: Vanadic acid

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An In-depth Technical Guide to the Properties of **Vanadic Acid** for Researchers and Drug Development Professionals

Vanadic acid refers not to a single, stable compound but to a range of vanadium(V) oxoacids that exist in equilibrium in aqueous solutions. The specific form is highly dependent on pH and concentration, a characteristic that underpins its complex and versatile chemistry. While the simplest formula is often written as ortho**vanadic acid** (H_3VO_4), it readily undergoes condensation reactions to form more complex polyoxovanadates, such as decavo**vanadic acid** ($\text{H}_6\text{V}_{10}\text{O}_{28}$).

This complexity is central to its biological activity. Vanadate, the conjugate base of **vanadic acid**, is a structural and electronic analog of phosphate.[1][2][3] This similarity allows it to act as a potent inhibitor of a wide array of phosphate-metabolizing enzymes, including protein tyrosine phosphatases (PTPs) and ATPases.[4][5] This inhibitory action is the foundation for the insulin-mimetic, anti-diabetic, and potential anti-cancer properties of vanadium compounds, making **vanadic acid** and its derivatives subjects of intense research in medicinal chemistry and drug development.[6][7][8][9]

Chemical and Physical Properties

The fundamental properties of the two most commonly discussed forms of **vanadic acid**, the theoretical ortho**vanadic acid** and the stable polyoxometalate decavo**vanadic acid**, are summarized below.

Table 1: Physicochemical Properties of Ortho**vanadic Acid**

Property	Value	Reference
Molecular Formula	H_3VO_4	[10][11]
IUPAC Name	trihydroxy(oxo)vanadium	[10]
Molecular Weight	117.963 g/mol	[5][10]
Canonical SMILES	O--INVALID-LINK--(O)O	[10][11]
InChI Key	WQEVDHBJGNOKKO-UHFFFAOYSA-K	[10]
Structure	Tetrahedral	[1]

| Conjugate Base | Dihydrogenvanadate (H_2VO_4^-) |[10] |

Table 2: Physicochemical Properties of Decavanadic Acid

Property	Value	Reference
Molecular Formula	$\text{H}_6\text{V}_{10}\text{O}_{28}$	[7]
Common Name	Decavanadic Acid	[7]
Structure	Cage-like arrangement of ten edge-sharing VO_6 octahedra	[7]
Symmetry	D_{2h}	[7]
Vanadium Oxidation State	+5	[7]
Typical pH Range	~2 to 6	[7][12]

| Conjugate Base | Decavanadate ($[\text{V}_{10}\text{O}_{28}]^{6-}$) and its protonated forms |[7] |

Aqueous Speciation: A pH-Dependent Equilibrium

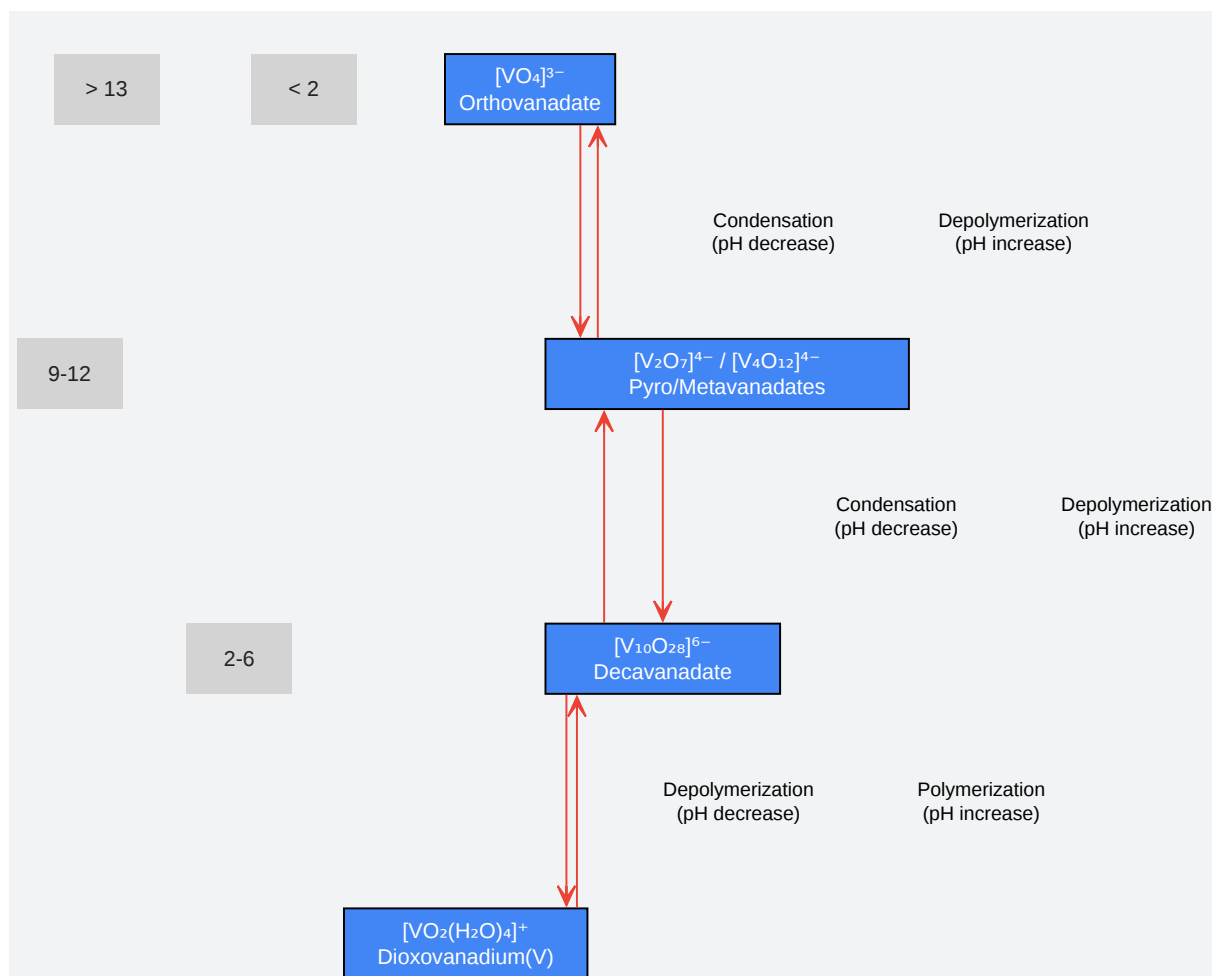
The identity of vanadium(V) species in solution is critically dependent on pH. The protonation of the tetrahedral orthovanadate ion $[\text{VO}_4]^{3-}$ leads to a series of condensation reactions, forming various isopolyvanadates. This dynamic equilibrium is a key feature of **vanadic acid** chemistry.

[5][13] At very low concentrations, **vanadic acid** (H_3VO_4) exists, but protonation of its conjugate base $[\text{H}_2\text{VO}_4]^-$ preferentially yields the octahedral dioxovanadium(V) cation, $[\text{VO}_2(\text{H}_2\text{O})_4]^+$. [12]

Table 3: Predominant Vanadium(V) Species in Aqueous Solution as a Function of pH

pH Range	Predominant Species	Color of Solution	Reference
> 13	$[\text{VO}_4]^{3-}$ (Orthovanadate)	Colorless	[13]
9 - 12	$[\text{V}_2\text{O}_7]^{4-}$, $[\text{HV}_2\text{O}_7]^{3-}$ (Pyrovanadates) & $[\text{V}_3\text{O}_9]^{3-}$, $[\text{V}_4\text{O}_{12}]^{4-}$ (Metavanadates)	Colorless to Pale Yellow	[13]
2 - 6	$[\text{V}_{10}\text{O}_{28}]^{6-}$ and protonated forms (e.g., $[\text{H}_2\text{V}_{10}\text{O}_{28}]^{4-}$)	Orange to Yellow	[7][12][13]

| < 2 | $[\text{VO}_2(\text{H}_2\text{O})_4]^+$ (Dioxovanadium(V) cation) | Pale Yellow |[12][13] |



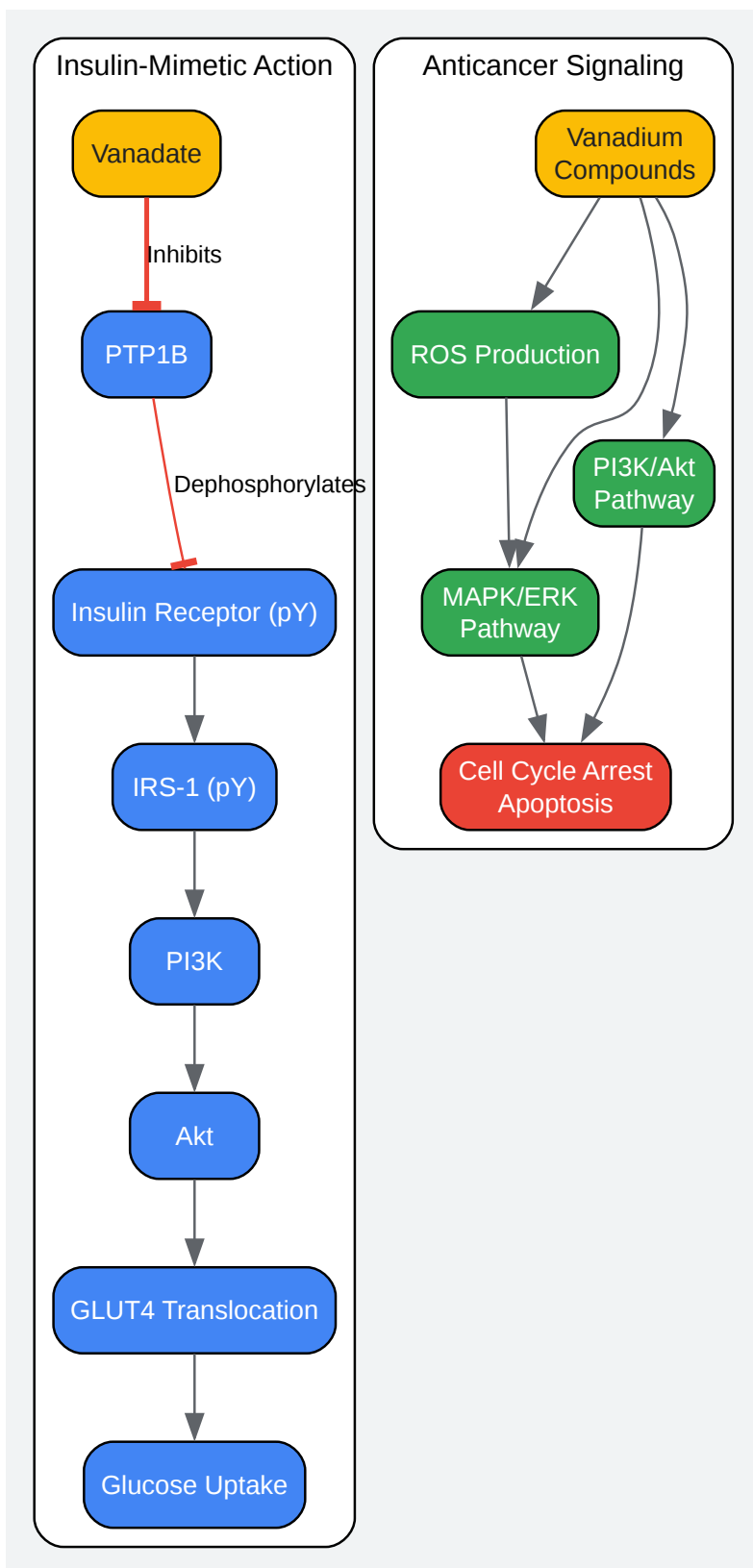
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Caption: pH-dependent speciation of vanadate in aqueous solution.

Biochemical Activity and Modulation of Signaling Pathways

Vanadate's role as a phosphate analog is the cornerstone of its biological effects. By mimicking the trigonal bipyramidal transition state of phosphoryl transfer reactions, it potently inhibits protein tyrosine phosphatases (PTPs), such as PTP1B, which are critical negative regulators of insulin signaling.^{[1][6]} This inhibition leads to the sustained phosphorylation of key signaling proteins, resulting in insulin-mimetic effects like enhanced glucose uptake.^[6]

Furthermore, vanadium compounds have been shown to modulate multiple signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, often leading to cell cycle arrest and apoptosis.^{[4][14][15]}



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Caption: Key signaling pathways modulated by vanadate/vanadium compounds.

Experimental Protocols

Synthesis and Purification of Vanadic Acid

A common laboratory method involves the acidification of an alkali metal vanadate solution or the thermal decomposition of ammonium metavanadate. The following protocol is adapted from established chemical procedures.[\[16\]](#)[\[17\]](#)

Objective: To prepare purified **vanadic acid** (as V_2O_5) from sodium vanadate.

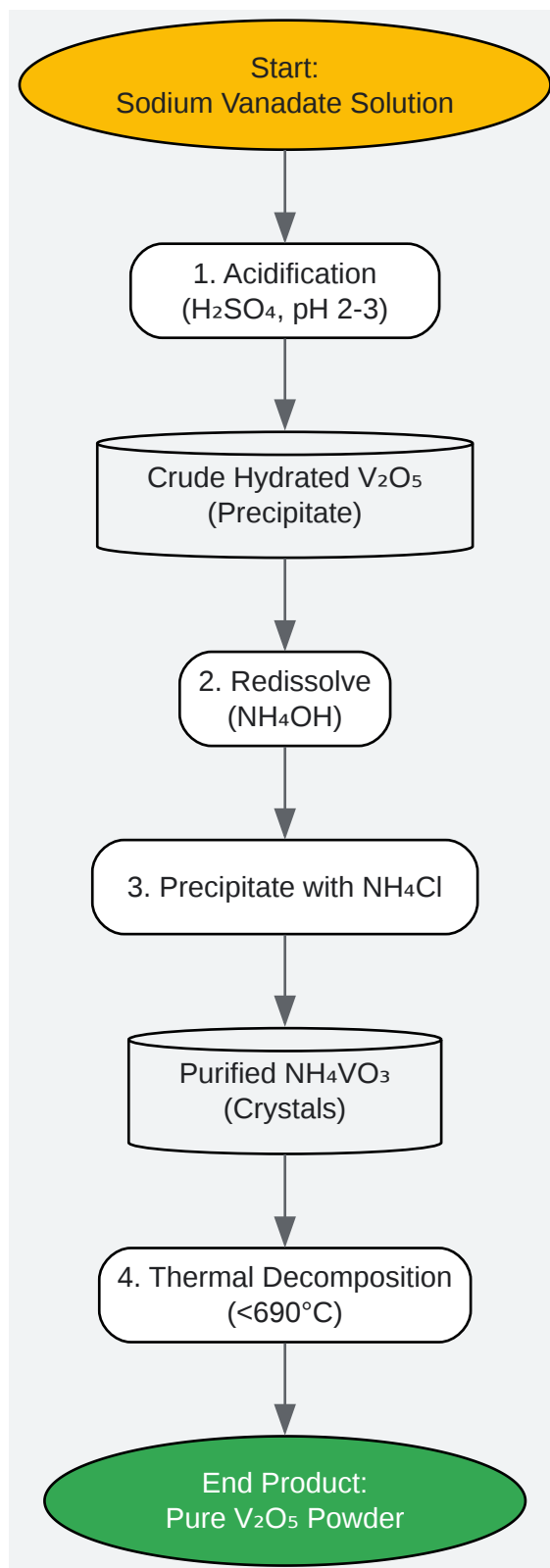
Materials:

- Sodium orthovanadate (Na_3VO_4) or sodium metavanadate ($NaVO_3$)
- 10% (v/v) Sulfuric Acid (H_2SO_4) or Nitric Acid (HNO_3)
- Ammonium hydroxide (NH_4OH)
- Ammonium chloride (NH_4Cl)
- Deionized water
- Litmus paper or pH meter

Protocol:

- Dissolution: Dissolve the starting sodium vanadate salt in hot deionized water to create a concentrated solution.
- Acidification: While boiling, slowly add 10% sulfuric or nitric acid to the vanadate solution until the solution is neutral to litmus paper. Continue adding acid dropwise until the solution is slightly acidic (pH ~2-3). A red-brown precipitate of hydrated vanadium pentoxide (**vanadic acid**) will form.[\[16\]](#)[\[17\]](#)
- Purification via Ammonium Metavanadate:
 - Filter the crude **vanadic acid** precipitate.

- Re-dissolve the precipitate in a minimal amount of hot water by adding ammonium hydroxide until the solution is distinctly ammoniacal. This forms a solution of ammonium vanadate.[16]
- Add a saturated solution of iron-free ammonium chloride to precipitate white or slightly yellow crystals of ammonium metavanadate (NH_4VO_3), which has low solubility under these conditions.
- Filter the ammonium metavanadate crystals and wash with a cold, dilute solution of ammonium chloride.
- Decomposition to V_2O_5 :
 - Carefully dry the purified ammonium metavanadate crystals.
 - Heat the crystals in a crucible in a well-ventilated furnace or in a stream of oxygen. The temperature should be kept below red heat and below the melting point of V_2O_5 ($\sim 690^\circ\text{C}$) to avoid fusion.[16]
 - The heating is continued until all ammonia has been driven off (can be tested with moist litmus paper). The resulting product is a high-purity, brick-red to orange powder of vanadium(V) oxide, often referred to as **vanadic acid** anhydride.



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Caption: Workflow for the synthesis and purification of **vanadic acid** (V_2O_5).

Characterization by ^{51}V NMR Spectroscopy

^{51}V NMR is a powerful and direct method for identifying the various vanadate species present in a solution.^{[7][18]} The ^{51}V nucleus is highly receptive, and its chemical shifts are very sensitive to changes in coordination, protonation state, and polymerization.^{[7][19]}

Objective: To characterize the vanadate species in an aqueous solution at a specific pH.

Instrumentation and Parameters:

- Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Probe: Broadband probe tunable to the ^{51}V frequency.
- Reference: External VOCl_3 (0 ppm) is the standard reference.^{[20][21]}
- Typical Parameters:
 - Pulse Sequence: Single-pulse acquisition.
 - Sweep Width: Wide sweep width (e.g., 100-200 kHz) to cover the large chemical shift range.^[20]
 - Pulse Width: 90° pulse (typically a few microseconds).
 - Recycling Delay: Short delay (e.g., 1 s or less) due to typically short relaxation times.^[20]

Protocol:

- Sample Preparation: Prepare an aqueous solution of the vanadium compound (e.g., sodium orthovanadate) at the desired concentration (e.g., 10-20 mM). Adjust the pH carefully using dilute HCl or NaOH to the target value. Use a D_2O co-solvent for the spectrometer lock if required.
- Referencing: Prepare an external reference sample by sealing neat VOCl_3 in a capillary tube and placing it inside the NMR tube with the sample.

- **Data Acquisition:** Tune and match the probe to the ^{51}V frequency. Acquire the spectrum using the parameters outlined above. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.
- **Data Analysis:** Process the spectrum (Fourier transform, phase correction, baseline correction). Identify the peaks by comparing their chemical shifts to known values for different vanadate species.

Table 4: Characteristic ^{51}V NMR Chemical Shifts for Common Vanadate Species

Vanadate Species	Typical Chemical Shift (δ , ppm)	Reference
$[\text{VO}_4]^{3-}$ (Orthovanadate)	-541	[18]
$[\text{HVO}_4]^{2-}$	-534	[18]
$[\text{V}_{10}\text{O}_{28}]^{6-}$ (Decavanadate)	-422, -502, -519 (multiple sites)	[18]
Protein-Bound Vanadate	-515 to -542	[20]

| Peroxovanadate Complexes | -595 to -1135 [[20] |

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